molecular formula C13H16N2O3 B1397949 tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 1126424-52-9

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No. B1397949
M. Wt: 248.28 g/mol
InChI Key: JBXIIUJOBLCXRJ-UHFFFAOYSA-N
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Description

“tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” likely refers to a compound that contains an indazole core, which is a type of nitrogen-containing heterocycle . The “tert-Butyl” and “hydroxymethyl” groups are substituents on the indazole ring . The carboxylate group indicates the presence of a carboxylic acid ester functional group .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would likely be determined using techniques such as X-ray crystallography . The structure of similar compounds has been elucidated using single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would depend on the specific conditions and reagents used. Piperazine derivatives, which have similar structures, can undergo various chemical reactions, making them valuable intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would be influenced by its molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns contribute to the stability and solubility of these compounds.

Scientific Research Applications

1. Chemical Synthesis and Large-Scale Production

A study by Hong et al. (2020) outlines a scalable procedure for the N-1-difluoromethylation of related compounds. This method presents a safer alternative to high-pressure techniques and is significant for large-scale production of functionalized indazole derivatives.

2. Structural Analysis and Density Functional Theory (DFT) Study

Research by Ye et al. (2021) focused on the synthesis and crystal structure of a similar indazole derivative. Their work includes DFT calculations and crystallographic analysis, providing insights into the physicochemical properties of these compounds.

3. Methodology in Heterocyclic Chemistry

The study by Chen et al. (2019) demonstrates an efficient method for synthesizing indazolo naphthyridine derivatives, highlighting the versatility of tert-butyl-based indazoles in heterocyclic chemistry.

4. Molecular Structure and Hydrogen Bond Analysis

Research by Kolter et al. (1996) analyzes the molecular structure of a similar compound, emphasizing the role of hydrogen bonds in stabilizing the structure, which is crucial for understanding the chemical behavior of such molecules.

5. Trifluoromethylation Studies

A study by Ghosh et al. (2018) introduces a metal-free method for trifluoromethylation of indazoles, demonstrating the potential of tert-butyl-based indazoles in developing new chemical reactions.

6. Combinatorial Synthesis of Fused Heterocycles

Li et al. (2013) researched the combinatorial synthesis involving tert-butyl-based compounds, showing their utility in creating diverse heterocyclic structures. This work highlights the compound's significance in complex chemical syntheses (Li et al., 2013).

Safety And Hazards

The safety and hazards associated with “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would depend on its specific chemical structure. For similar compounds, safety data sheets provide information on hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would likely involve further exploration of its synthesis, properties, and potential applications. Similar compounds have found use in medicinal chemistry and as intermediates in organic synthesis .

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIIUJOBLCXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145681
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

CAS RN

1126424-52-9
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate (766 mg, 2.76 mmol) in anhydrous THF (11 mL) was cooled to −30° C., LiAlH4 (210 mg, 5.53 mmol) was added in portions below −30° C., and the mixture was stirred at this temperature for 1.5 h, added water: 10% NaOH:water=0.8 mL:2.4 mL:0.8 mL carefully, filtered, and the filtrate was concentrated and purified by silica gel chromatograph to afford 100 mg of the title compound (14%). 1H NMR (400 MHz, CDCl3): δ 1.72 (9H, s), 4.86 (2H, s), 7.33 (1H, d, J=8.0 Hz), 7.69 (1H, d, J=8.4 Hz), 8.13 (1H, s), 8.21 (1H, s). [M+H] Calc'd for C13H16N2O3, 249. Found, 249.
Quantity
766 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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